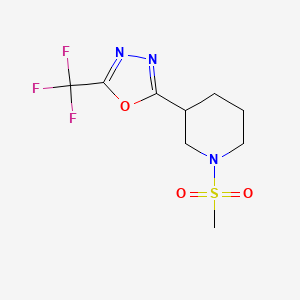

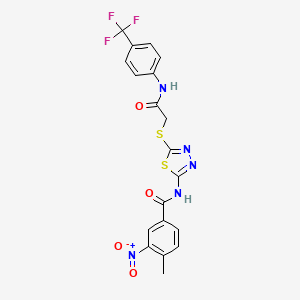

![molecular formula C11H12N2OS B2839586 2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole CAS No. 2034551-24-9](/img/structure/B2839586.png)

2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Biological Activities

Thiazoles, including derivatives like “2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole”, have been found to exhibit a wide range of biological activities. These include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Pharmaceutical Applications

Compounds containing thiazole moieties are a prominent structural feature in a variety of pharmaceutical products. They are found in natural products such as vitamin B and penicillin . They also appear in various synthetic drugs such as antidepressants (pramipexole), antiulcer agents (nizatidine), anti-inflammatory drugs (meloxicam), HIV/AIDS drugs (ritonavir), and cancer treatment drugs (tiazofurin) .

Agrochemical Applications

Thiazoles and their derivatives have found applications in the field of agrochemicals . They are used in the synthesis of various pesticides and herbicides.

Industrial Applications

Thiazoles are used in industrial applications such as rubber vulcanization . They are also used in the synthesis of dyes and pigments .

Photographic Sensitizers

Thiazoles are used as photographic sensitizers . They play a crucial role in the process of capturing and developing images in photography.

Anti-Tubercular Compounds

Recent advances in the synthesis of new benzothiazole-based anti-tubercular compounds have shown promising results . The inhibitory concentrations of the newly synthesized molecules were found to be better than standard reference drugs .

Synthesis of Novel Derivatives

A novel synthesis method has been developed for the creation of new derivatives of "2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole" . This method uses a one-pot C – C and C – N bond forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2 (1 H)-one, 2-aminobenzothiazole and aromatic aldehydes in aqueous solvent without using any metal catalyst .

Photosensitizers and Liquid Crystals

Thiazoles have utility in the field of photosensitizers and liquid crystals . They are used in the development of materials that can change their physical properties in response to changes in temperature or electric field .

作用機序

Target of Action

The primary target of 2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This compound has shown potent inhibitory activity against Mycobacterium tuberculosis .

Mode of Action

2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole interacts with its target DprE1, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall

Biochemical Pathways

The compound affects the arabinogalactan biosynthesis pathway by inhibiting the activity of DprE1 . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to the loss of cell wall integrity and ultimately, cell death .

Pharmacokinetics

In silico predictions suggest that the compound may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The inhibition of DprE1 by 2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole leads to the disruption of arabinogalactan biosynthesis, resulting in the loss of cell wall integrity and cell death in Mycobacterium tuberculosis . This results in potent anti-tubercular activity .

特性

IUPAC Name |

2-(3-methoxyazetidin-1-yl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-14-8-6-13(7-8)11-12-9-4-2-3-5-10(9)15-11/h2-5,8H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIUSBYBZJJBGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(C1)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxyazetidin-1-yl)benzo[d]thiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,8,8-tetramethyl-5-(4-(trifluoromethyl)phenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/structure/B2839509.png)

![3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2839513.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2839515.png)

![2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride](/img/structure/B2839520.png)

![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2839521.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2839522.png)

![methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate](/img/structure/B2839526.png)